molecular formula C18H14N2O4 B4547267 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

Cat. No.: B4547267
M. Wt: 322.3 g/mol
InChI Key: YPIUMTPSSBKZKH-UHFFFAOYSA-N
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Description

2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique anthraquinone and isoxazole moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with isoxazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the desired product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler anthraquinone compounds.

Scientific Research Applications

2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is particularly useful in cancer treatment. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl propionate
  • 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl butyrate

Uniqueness

Compared to similar compounds, 2-[(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical properties.

Properties

IUPAC Name

2-[(8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-10(21)23-9-8-19-13-6-7-14-16-15(13)17(22)11-4-2-3-5-12(11)18(16)24-20-14/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUMTPSSBKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.